1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole
CAS No.: 898644-46-7
Cat. No.: VC21374651
Molecular Formula: C13H16N2O3S
Molecular Weight: 280.34g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898644-46-7 |
|---|---|
| Molecular Formula | C13H16N2O3S |
| Molecular Weight | 280.34g/mol |
| IUPAC Name | 1-(2-ethoxy-4,5-dimethylphenyl)sulfonylimidazole |
| Standard InChI | InChI=1S/C13H16N2O3S/c1-4-18-12-7-10(2)11(3)8-13(12)19(16,17)15-6-5-14-9-15/h5-9H,4H2,1-3H3 |
| Standard InChI Key | GHRLBKLDXWFRFD-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=CN=C2 |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=CN=C2 |
Introduction
1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole is a chemical compound featuring a sulfonamide group attached to an imidazole ring. The molecular structure includes a phenyl ring with ethoxy and dimethyl substituents, which are crucial for its chemical and biological properties. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Preparation
The synthesis of 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole typically involves the reaction of a sulfonyl chloride derivative with imidazole. This process requires careful control of reaction conditions to ensure high yield and purity.
Potential Applications
Given its structural features, this compound could be explored for applications in pharmaceuticals, particularly in areas where sulfonamides have shown efficacy. Further research is needed to fully understand its potential uses.
Future Research Directions
-
Biological Activity Screening: Conduct comprehensive in vitro and in vivo studies to assess antimicrobial, anticancer, and other potential biological activities.
-
Structural Modifications: Explore modifications to the ethoxy and dimethyl groups to enhance biological activity or improve pharmacokinetic properties.
-
Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) properties to assess drug-like characteristics.
Given the current lack of specific research on 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole, future studies should focus on elucidating its biological properties and exploring its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume